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# Azobenzene-D10: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Azobenzene-D10	
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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **Azobenzene-D10**, a deuterated isotopologue of the versatile photoswitchable molecule, azobenzene. This document details its chemical identity, physical properties, and pertinent experimental protocols, with a focus on its applications in innovative therapeutic strategies.

### **Core Chemical Identity: Azobenzene-D10**

**Azobenzene-D10** is the deuterated form of azobenzene, where all ten hydrogen atoms on the two phenyl rings are replaced with deuterium.[1] This isotopic labeling is invaluable for a range of analytical and mechanistic studies, particularly in drug development, where it can be used as a tracer to understand pharmacokinetic and metabolic profiles.[1]

The Chemical Abstracts Service (CAS) number for **Azobenzene-D10** is 30504-49-5.[1][2][3]

#### **Chemical Structure**

The chemical structure of **Azobenzene-D10** is characterized by two pentadeuterated phenyl rings linked by a diazene bond (-N=N-).

Chemical structure of Azobenzene-D10

Caption: Chemical structure of Azobenzene-D10.

## **Physicochemical Properties**



The key physicochemical properties of **Azobenzene-D10** are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, Azobenzene.

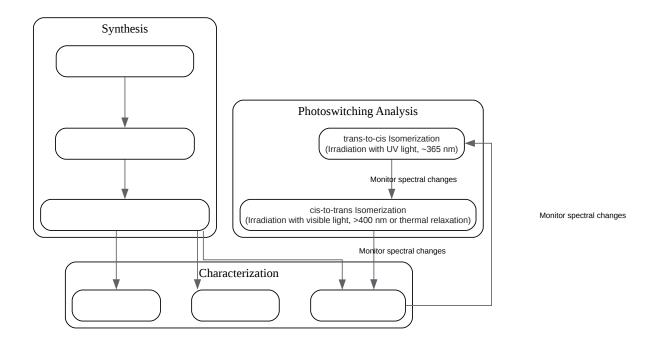
Property	Azobenzene-D10	Azobenzene (non- deuterated)	Reference
CAS Number	30504-49-5	103-33-3	
Molecular Formula	C12D10N2	C12H10N2	_
Molecular Weight	192.283 g/mol	182.2212 g/mol	
Isotopic Enrichment	99 atom % D	-	-
Appearance	Orange-red crystals or dark brown chunky solid	Orange-red leaflets	
Melting Point	Not available	68 °C	-
Boiling Point	Not available	293 °C	_
Solubility in water	Not available	6.4 mg/L (25 °C)	-

# **Synthesis and Experimental Protocols**

The synthesis of azobenzene and its derivatives is well-established, providing a foundation for the preparation of **Azobenzene-D10**. Classical methods include the azo coupling reaction, the Mills reaction, and the Wallach reaction. For the synthesis of **Azobenzene-D10**, deuterated precursors such as nitrobenzene-d5 or benzene-d6 would be utilized.

A general experimental workflow for the synthesis and characterization of photoswitchable azobenzene derivatives is outlined below. This can be adapted for the specific synthesis of **Azobenzene-D10**.





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Caption: General workflow for the synthesis and characterization of **Azobenzene-D10**.

# **Applications in Drug Development and Research**

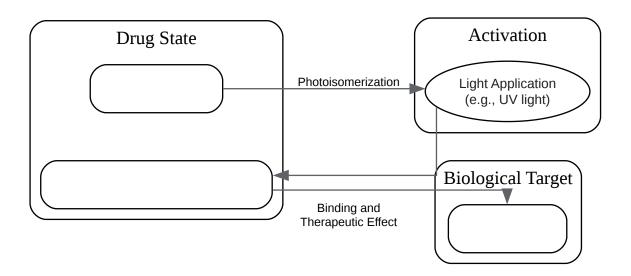
Azobenzene's ability to undergo reversible trans-cis isomerization upon light irradiation makes it a valuable molecular switch. This property is harnessed in drug development to create photoswitchable drugs, prodrugs, and drug delivery systems. The trans isomer is generally more stable, while the cis isomer is metastable. The isomerization can induce changes in polarity, molecular shape, and binding affinity to biological targets.

The azobenzene scaffold is a versatile framework in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.



A key application in drug development involves the use of azobenzene as a hypoxia-sensitive linker in drug delivery systems. Azoreductase enzymes, which are overexpressed in hypoxic environments characteristic of solid tumors, can cleave the azo bond, triggering site-specific drug release.

The logical pathway for utilizing an azobenzene-based photoswitchable drug is depicted below.



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Caption: Signaling pathway for a photoswitchable azobenzene-based drug.

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### References

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